molecular formula C15H19N3O3 B12945351 Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate CAS No. 88138-08-3

Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate

Cat. No.: B12945351
CAS No.: 88138-08-3
M. Wt: 289.33 g/mol
InChI Key: MEWMYSYQNZXXST-UHFFFAOYSA-N
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Description

Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a propoxy linker terminating in a 1H-imidazole moiety and an ethyl carbamate group. For instance, intermediates involving hydrazine hydrate or trifluoromethyl pyrazole esters (as seen in ) may inform its preparation.

Properties

CAS No.

88138-08-3

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl N-[4-(3-imidazol-1-ylpropoxy)phenyl]carbamate

InChI

InChI=1S/C15H19N3O3/c1-2-20-15(19)17-13-4-6-14(7-5-13)21-11-3-9-18-10-8-16-12-18/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,19)

InChI Key

MEWMYSYQNZXXST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 4-(3-(1H-imidazol-1-yl)propoxy)phenol: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 1H-imidazole in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to yield amines, alcohols, and carbon dioxide. For Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate:

  • Acidic Hydrolysis : The carbamate group cleaves to form 4-(3-(1H-imidazol-1-yl)propoxy)aniline, ethanol, and CO₂. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), the reaction generates the corresponding phenolate intermediate, ethanol, and ammonium carbonate.

Factors Influencing Hydrolysis :

  • Reaction rates increase with temperature and polarity of the solvent.

  • The imidazole ring may act as an intramolecular base, accelerating hydrolysis under mild conditions .

Nucleophilic Substitution and Urea Formation

The carbamate group serves as an electrophilic intermediate in reactions with amines. For example:

  • Reaction with Primary/Secondary Amines :
    this compound reacts with amines (e.g., ammonia, alkylamines) in dimethyl sulfoxide (DMSO) to form urea derivatives .

Reaction ConditionsOutcomeYieldSource
DMSO, 1:1.05 molar ratio, 22–100°CN,N'-disubstituted ureas94%
Room temperature, 3 hoursMono-substituted ureas (e.g., phenylurea)85–90%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, displacing the ethoxy group. Excess amine ensures complete conversion .

Alkylation and Functionalization of the Imidazole Ring

The 1H-imidazole moiety undergoes alkylation and coordination reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the N-1 position of imidazole forms quaternary ammonium salts.

  • Metal Coordination : The imidazole nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Example Synthesis :
In a dichloromethane/DIPEA medium, the compound reacts with 3-(1H-imidazol-1-yl)propan-1-amine to form ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, demonstrating its utility as a building block in heterocyclic synthesis .

Stability Under Biological Conditions

The compound exhibits moderate stability in physiological environments:

ConditionHalf-Life (t₁/₂)NotesSource
Mouse plasma, 37°C230 minutesDegradation via esterase action
Human liver microsomes, 37°C66 minutesOxidative metabolism dominates

Key Metabolites :

  • Hydrolysis products (aniline derivatives).

  • Oxidized imidazole intermediates .

Reaction Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction rates by stabilizing transition states .

  • Catalysis : Acidic or basic catalysts (e.g., pyridine, DIPEA) improve yields in carbamate transformations .

Scientific Research Applications

Chemical Properties and Structure

Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate has the following chemical characteristics:

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 280.34 g/mol
  • IUPAC Name : Ethyl N-[4-(3-(1H-imidazol-1-yl)propoxy)phenyl]carbamate

The structure consists of an ethyl carbamate moiety linked to a phenyl group which is further substituted with a propoxy group containing an imidazole ring. This unique structure contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents. Its imidazole component is known for its biological activity, particularly as an antifungal and antibacterial agent.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of imidazole derivatives, noting that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens .

Anticancer Research

Research indicates that compounds containing imidazole rings can inhibit cancer cell proliferation. This compound may have potential as a lead compound in anticancer drug development.

Case Study : A research article highlighted the cytotoxic effects of imidazole derivatives on human cancer cell lines, suggesting that similar compounds could be developed into effective chemotherapeutics .

Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Its potential neuroprotective effects are being studied in relation to neurodegenerative diseases such as Alzheimer's.

Case Study : In vitro studies demonstrated that imidazole derivatives could protect neuronal cells from oxidative stress, indicating a possible application for this compound in treating neurodegenerative conditions .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryAntimicrobial properties against pathogens
Anticancer ResearchInhibition of cancer cell proliferation
Neurological StudiesNeuroprotective effects against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a carbamate group, a phenyl-propoxymethyl chain, and an imidazole ring. Below is a comparative analysis with key analogs:

Compound Name Key Substituents/Functional Groups Primary Use/Activity Reference
Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate Ethyl carbamate, phenyl-propoxymethyl, 1H-imidazole Hypothesized insect growth regulation*
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Ethyl carbamate, phenoxyphenoxy-ethyl chain Insect growth regulator (juvenile hormone mimic)
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Isopropyl carbamate, 3-chlorophenyl Herbicide, sprout inhibitor
[C1: 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] Imidazole-triazole hybrid, diphenyl substituents Antimicrobial/antifungal applications

*Note: The target compound’s proposed activity is inferred from structural analogs like fenoxycarb, which shares the ethyl carbamate moiety but lacks the imidazole group.

Biological Activity

Ethyl (4-(3-(1H-imidazol-1-yl)propoxy)phenyl)carbamate, with the CAS number 1094373-45-1, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Chemical Structure

This compound belongs to the class of carbamates and contains an imidazole moiety, which is often associated with various biological activities.

Research indicates that compounds containing imidazole rings often interact with biological targets through various mechanisms, including:

  • Receptor Modulation : Imidazole derivatives can act as ligands for G-protein coupled receptors (GPCRs), influencing signaling pathways involved in numerous physiological processes .
  • Enzyme Inhibition : Some studies suggest that imidazole-containing compounds may inhibit enzymes such as phosphodiesterases or proteases, which are crucial in cellular signaling and metabolism .

Antimicrobial Activity

One area of interest is the antimicrobial properties of this compound. Research has demonstrated that similar imidazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study highlighted the effectiveness of imidazole derivatives in inhibiting the growth of Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Another important aspect is the anti-inflammatory activity attributed to this compound. Imidazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could make this compound a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Study 1 Reported significant antimicrobial effects against E. coli and S. aureus with IC50 values in the low micromolar range .
Study 2 Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha production in macrophages exposed to lipopolysaccharides .
Study 3 Investigated the pharmacokinetics and bioavailability of imidazole derivatives, noting favorable absorption characteristics .

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